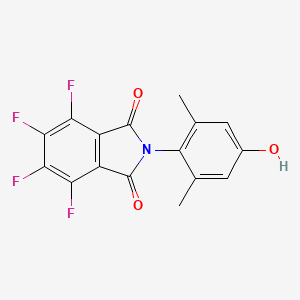

4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione

Description

4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione is a fluorinated isoindole-1,3-dione derivative with a substituted phenyl group at the 2-position. This structural combination is of interest in medicinal chemistry, particularly in the design of immunomodulatory imide drugs (IMiDs) or proteolysis-targeting chimeras (PROTACs), where fluorine atoms and aromatic substituents modulate binding affinity and metabolic stability .

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F4NO3/c1-5-3-7(22)4-6(2)14(5)21-15(23)8-9(16(21)24)11(18)13(20)12(19)10(8)17/h3-4,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXNRNDVTKKIAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the N-isoindoline-1,3-dione scaffold, which is then further functionalized to introduce the tetrafluoro and hydroxy-dimethylphenyl groups .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These conditions include controlled temperature, pressure, and the use of specific catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carbonyl groups in the isoindole-1,3-dione core can be reduced to form corresponding alcohols.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl groups may produce alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. Its fluorinated groups enhance the electrophilicity of the isoindole moiety, making it useful for various substitution reactions. Researchers have utilized this compound in the synthesis of novel fluorinated pharmaceuticals and agrochemicals.

Case Study:

In a recent study, 4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione was employed to synthesize a series of new fluorinated heterocycles that exhibited promising biological activity against specific cancer cell lines. The introduction of fluorine atoms significantly improved the lipophilicity and metabolic stability of the resulting compounds.

Materials Science

The compound's unique properties make it suitable for applications in materials science. Its ability to form stable polymers has been explored in the development of advanced materials with enhanced thermal and chemical resistance.

Data Table: Properties of Polymers Derived from the Compound

| Property | Value |

|---|---|

| Thermal Stability | >300 °C |

| Chemical Resistance | Excellent against solvents |

| Mechanical Strength | High |

Case Study:

Research has demonstrated that incorporating this compound into polymer matrices results in materials that exhibit superior mechanical properties compared to traditional polymers. These materials are being investigated for use in aerospace and automotive applications.

Pharmaceutical Applications

The compound's structural features allow it to interact effectively with biological targets. It has been studied for its potential use as an active pharmaceutical ingredient (API) in drug formulations.

Case Study:

A notable application involves its role as a precursor in the synthesis of anti-inflammatory drugs. Studies have shown that derivatives of this compound can inhibit specific pathways involved in inflammation, making them candidates for further development in treating chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of tetrafluorinated isoindole-1,3-diones, which are structurally distinct from non-fluorinated analogues due to their electron-withdrawing fluorine atoms. Below is a comparative analysis with key analogues:

Pharmacological and Physicochemical Differences

Solubility and Bioavailability: The target compound’s hydroxyl group improves aqueous solubility compared to CPS49 and TFFI, which lack polar substituents . However, the dimethyl groups may reduce solubility relative to the dioxopiperidinyl analogue (CAS: 179033-21-7), where the piperidinyl ring enhances polarity .

Binding Affinity and Selectivity :

- Fluorine atoms in all compounds enhance binding to aromatic residues in proteins (e.g., cereblon in IMiDs) via quadrupole interactions. The target compound’s hydroxy and methyl groups may confer selectivity for specific isoforms or cofactors absent in CPS49/TFFI .

- The dioxopiperidinyl analogue (CAS: 179033-21-7) shares structural motifs with lenalidomide, a clinically validated IMiD, suggesting similar cereblon-mediated degradation activity .

Synthetic Accessibility :

Biological Activity

4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione is a synthetic compound that has attracted attention due to its potential biological activities. This article examines the biological activity of this compound through a review of relevant studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound features a complex arrangement that includes multiple fluorine atoms and a hydroxyl group. This structure is expected to influence its interaction with biological targets.

Chemical Formula: CHFNO

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The presence of hydroxyl groups in the molecule can enhance its ability to scavenge free radicals. Studies have shown that derivatives of isoindole compounds can effectively reduce oxidative stress in various cellular models .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Isoindole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell survival and death .

Neuroprotective Effects

The compound's potential neuroprotective effects are also noteworthy. Similar compounds have been shown to interact with dopamine receptors and exhibit protective effects against neurodegenerative conditions such as Parkinson’s disease. The ability to chelate metal ions like iron may further contribute to its neuroprotective properties by reducing oxidative damage .

Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group enhances the compound's ability to neutralize free radicals.

- Receptor Modulation : Potential interaction with dopamine receptors may underlie its neuroprotective effects.

- Metal Chelation : The compound's structure allows it to bind metal ions like iron, reducing oxidative stress associated with neurodegeneration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,5,6,7-Tetrafluoro-2-(4-hydroxy-2,6-dimethylphenyl)isoindole-1,3-dione, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis of fluorinated isoindole derivatives typically involves multi-step reactions, starting with fluorinated precursors such as hexafluorobenzene (as demonstrated in analogous syntheses ). Key parameters include temperature control (to prevent thermal decomposition of fluorine substituents), solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution), and stoichiometric ratios of reagents (e.g., hydroxyl and dimethylphenyl group donors). Purity optimization may require recrystallization or column chromatography, with monitoring via TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for confirming fluorine substitution patterns, while NMR identifies aromatic protons and hydroxyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities.

- HPLC/UPLC : Paired with UV-vis detection, these methods assess purity and identify byproducts.

- Reference databases like NIST Chemistry WebBook provide comparative spectral data .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound, considering competing reactivity of its fluorinated and aromatic substituents?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, catalyst loading, reaction time). For example, a 2 factorial design identifies dominant factors affecting yield .

- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

- Computational Modeling : Density Functional Theory (DFT) predicts electronic effects of fluorine substituents on reaction pathways, guiding reagent selection .

Q. How can contradictions in observed reactivity data (e.g., unexpected byproducts under varying pH conditions) be systematically resolved?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA to determine if variability arises from experimental error or intrinsic factors (e.g., pH-dependent hydrolysis).

- Hypothesis Testing : Use LC-MS/MS to identify byproduct structures and propose mechanistic pathways (e.g., nucleophilic aromatic substitution vs. radical intermediates).

- Reproducibility Protocols : Standardize reaction conditions (e.g., degassing solvents to eliminate oxygen interference) and cross-validate results across labs .

Q. What computational methods are suitable for predicting the compound’s environmental fate or biological interactions?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model solubility in aqueous or lipid membranes based on LogP values (influenced by fluorine’s hydrophobicity).

- QSAR Models : Relate structural descriptors (e.g., electronegativity of fluorine, steric effects of dimethylphenyl groups) to toxicity or biodegradability endpoints.

- Atmospheric Chemistry Modeling : Assess photodegradation pathways using quantum chemical calculations (e.g., TD-DFT for UV absorption profiles) .

Q. What advanced separation techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodological Answer :

- Membrane Technologies : Utilize fluoropolymer-based membranes exploiting fluorine-fluorine interactions for selective separation .

- Supercritical Fluid Chromatography (SFC) : CO-based mobile phases enhance resolution of fluorinated compounds.

- Countercurrent Chromatography (CCC) : Achieve high-purity isolation without solid-phase adsorption challenges .

Safety and Training

Q. What safety protocols are critical when handling this compound in advanced research settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Fluorinated compounds may release HF upon decomposition; use acid-resistant gloves and face shields.

- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile byproducts.

- Training : Mandatory safety exams (100% score required) and adherence to institutional Chemical Hygiene Plans (e.g., spill response, waste disposal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.